Superior In Vitro Potency Over Pan-AKT Inhibitor MK-2206 in NSCLC Cell Lines
In a direct head-to-head comparison across six non-small cell lung cancer (NSCLC) cell lines, A-674563 demonstrated significantly lower IC50 values for inhibiting cell proliferation compared to the pan-AKT inhibitor MK-2206 [1]. The improved efficacy was most pronounced in cell lines harboring Stk11 mutations (A549, A427, NCI-H23) [1]. This difference is attributed to its selective AKT1 inhibition and off-target suppression of CDK2 activity [1].
| Evidence Dimension | Inhibition of NSCLC Cell Proliferation (IC50) |
|---|---|
| Target Compound Data | Lower IC50 than MK-2206 in all 6 cell lines; 14.9-fold more potent in A427 cells, 3.2-fold more potent in A549 cells. |
| Comparator Or Baseline | Pan-AKT inhibitor MK-2206 |
| Quantified Difference | A-674563 IC50 is lower than MK-2206 in all cell lines; most pronounced in Stk11 mutant lines (up to 14.9-fold difference). |
| Conditions | WST-1 cell viability assay in six human NSCLC cell lines (A549, A427, NCI-H23, NCI-H358, NCI-H1975, NCI-H1650) after 72-hour treatment [1]. |
Why This Matters
For researchers studying NSCLC, particularly those with Stk11/LKB1 mutations, A-674563 offers a quantifiably more potent tool than the clinically relevant pan-AKT inhibitor MK-2206.
- [1] Chorner, P. M., & Moorehead, R. A. (2018). A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206. PLoS ONE, 13(2), e0193344. View Source
